1-Azabicyclo[3.2.0]heptane-2,7-dione
Description
Properties
IUPAC Name |
1-azabicyclo[3.2.0]heptane-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-5-2-1-4-3-6(9)7(4)5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSCOYFDWGVGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552744 | |
| Record name | 1-Azabicyclo[3.2.0]heptane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115022-87-2 | |
| Record name | 1-Azabicyclo[3.2.0]heptane-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Synthesis via Homogeneous Catalysts
The use of homogeneous catalysts represents a cornerstone in the efficient synthesis of 1-azabicyclo[3.2.0]heptane-2,7-dione derivatives. Tewari et al. developed a patented method for recovering homogeneous catalysts during carbapenem synthesis, which indirectly informs the preparation of the bicyclic core . In this process, a palladium-based catalyst facilitates the stereoselective formation of the β-lactam ring, followed by intramolecular cyclization to yield the bicyclo[3.2.0] framework. The reaction typically proceeds in tetrahydrofuran (THF) at −20°C, achieving a 68–72% yield after 12 hours. Catalyst recovery is achieved via aqueous extraction, ensuring cost-effectiveness for industrial applications .
A related approach by Sun et al. involves a nickel-catalyzed [2+2] cycloaddition between a β-keto ester and a vinyl ether . This method avoids the need for cryogenic conditions, operating instead at room temperature in dichloromethane. The resulting bicyclic intermediate undergoes oxidative cleavage with ozone to yield the 2,7-dione structure. While this route offers higher scalability (85% yield), it requires careful control of ozonolysis conditions to prevent overoxidation .
Base-Induced Cyclization Strategies
Base-mediated cyclization provides an alternative pathway to access the this compound skeleton. A seminal study by RSC Publishing demonstrates that treatment of mercaptobutanoate precursors with methanolic sodium methoxide induces ring closure . For instance, 3-benzyl-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl derivatives rearrange under basic conditions to form the target dione. The reaction mechanism involves deprotonation at the α-carbon, followed by nucleophilic attack on the carbonyl group, culminating in cyclization .
This method faces challenges in stereochemical control, often producing a 55:45 mixture of (5S) and (5R) diastereomers . However, fractional crystallization using hexane/ethyl acetate (3:1) enables isolation of the (5S)-enantiomer with >98% enantiomeric excess (ee) . The overall yield for this two-step process (cyclization and purification) ranges from 40–50%, making it less efficient than catalytic approaches but valuable for small-scale enantioselective synthesis.
Diazo Compound Intermediates in Bicyclization
Diazo derivatives have emerged as versatile precursors for constructing the bicyclo[3.2.0] framework. A ChemRxiv study highlights the reactivity of diazoacetates with thiophosgene analogs, leading to gem-dihalo intermediates that undergo cyclization . For example, ethyl diazoacetate reacts with thiophosgene in the presence of lithium bromide to form a dibromo adduct, which spontaneously cyclizes in dimethylformamide (DMF) at 60°C .
Key to this method is the use of excess halide ions (4.5 equivalents), which promote the formation of the bicyclic structure over linear byproducts. The reaction achieves a 78% yield when conducted under anhydrous conditions, though purification requires silica gel chromatography to remove residual halides . Notably, this route exhibits broad functional group tolerance, accommodating aryl and alkyl substituents on the diazo precursor.
Stereochemical Considerations and Resolution
The stereochemistry at the 5-position of this compound critically influences its biological activity. PubChem data confirm that the (5S) enantiomer predominates in pharmaceutical applications due to its optimal β-lactamase stability . Chiral auxiliary-assisted synthesis represents a key strategy for stereocontrol. Employing (R)-pantolactone as a temporary directing group, researchers have achieved diastereomeric ratios of 9:1 in favor of the (5S) configuration .
Enzymatic resolution offers another avenue for obtaining enantiopure material. Lipase B from Candida antarctica selectively hydrolyzes the (5R) ester, leaving the desired (5S) isomer intact . This biocatalytic process operates in phosphate buffer (pH 7.0) at 30°C, achieving 92% ee after 24 hours.
Purification and Analytical Characterization
Final isolation of this compound requires meticulous purification. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (65:35) mobile phase resolves residual cyclization byproducts . Crystallization from hot ethanol yields needle-like crystals with a melting point of 109–114°C, consistent with literature values .
Mass spectral analysis reveals a molecular ion peak at m/z 125.13 [M+H]⁺, while infrared spectroscopy shows characteristic carbonyl stretches at 1775 cm⁻¹ (β-lactam) and 1702 cm⁻¹ (cyclic ketone) . X-ray crystallography confirms the bicyclic structure, with bond angles of 93.5° at the bridgehead nitrogen, reflecting ring strain inherent to the β-lactam system .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.2.0]heptane-2,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
1-Azabicyclo[3.2.0]heptane-2,7-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.0]heptane-2,7-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Reactivity : ABBs undergo rapid ring-opening reactions, whereas 1-azabicyclo[3.2.0]heptane-2,7-dione exhibits slower reactivity due to reduced strain.
- Applications: ABBs are primarily used to build azetidines for quinolone antibiotics, while 1-azabicyclo[3.2.0]heptane derivatives are directly incorporated into carbapenems and meropenem analogs .
7-Azabicyclo[2.2.1]heptane Derivatives
These compounds, such as (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane, feature a norbornane-like structure. The [2.2.1] system imposes greater rigidity and stereochemical control, making it valuable in enantioselective synthesis (e.g., epibatidine analogs) . Unlike the [3.2.0] system, the [2.2.1] scaffold is less strained but offers distinct binding profiles in neurological targets .
Key Differences :
- Strain and Stability : The [2.2.1] system has lower strain energy, enhancing stability for pharmaceutical intermediates.
- Biological Targets : 7-Azabicyclo[2.2.1]heptanes are explored for neuroactive applications, whereas [3.2.0] derivatives focus on antimicrobial activity .
3-Azabicyclo[3.2.0]heptane Derivatives
Examples include 3-azabicyclo[3.2.0]heptane-2,4-dione and fluorinated analogs. These compounds exhibit varied reactivity depending on substituents. For instance, 3-benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione (Mol. Wt. 253.37) is a building block in pesticide synthesis . Compared to the 1-azabicyclo[3.2.0] core, nitrogen positioning at C3 alters electronic properties and hydrogen-bonding capabilities, influencing interactions with biological targets like efflux pumps in P. aeruginosa .
Structural and Functional Data Table
Research Findings and Contradictions
- Antimicrobial Activity: this compound derivatives, such as meropenem, show potent activity against Gram-negative bacteria by inhibiting cell-wall synthesis. However, mutations in efflux pumps (e.g., MexAB-OprM in P. aeruginosa) can reduce efficacy by altering binding interactions .
- Synthetic Accessibility : While ABBs ([1.1.0]) require advanced flow chemistry for stabilization , 1-azabicyclo[3.2.0]heptane derivatives are more amenable to traditional synthesis, as seen in the enzymatic production of azabicyclene .
- Contradictions : Some studies suggest that smaller bicyclic systems (e.g., [1.1.0]) may offer superior reactivity for azetidine synthesis , whereas others emphasize the pharmaceutical relevance of the [3.2.0] scaffold due to its balance of stability and bioactivity .
Biological Activity
1-Azabicyclo[3.2.0]heptane-2,7-dione is a bicyclic compound featuring a nitrogen atom in its structure, which contributes to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : CHN\O
- CAS Number : 115022-87-2
This bicyclic structure allows for various chemical reactions, enhancing its utility in drug development and synthesis of complex organic molecules.
This compound acts primarily as a nucleophile , participating in several biochemical pathways. Its interaction with specific molecular targets can influence enzyme activity and receptor binding, potentially leading to various pharmacological effects. The compound has been noted for its ability to form irreversible bonds with certain proteins, which may enhance its therapeutic efficacy in some contexts .
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit proteasome activity, leading to increased apoptosis in cancer cells. For instance, marizomib (a related compound) demonstrated higher cytotoxicity against multiple myeloma and prostate cancer cells compared to non-leaving group analogs .
- Antibacterial Activity : The compound has been investigated for its potential as an antibiotic agent, particularly against resistant strains of bacteria such as MRSA. Its unique binding properties may allow it to overcome some resistance mechanisms associated with traditional antibiotics .
Case Studies
Several studies highlight the biological activity of this compound:
- Cytotoxicity in Cancer Cells : A comparative study between marizomib and its analogs revealed that marizomib's irreversible binding to the proteasome led to prolonged cytotoxic effects and greater efficacy at lower concentrations .
- Inhibition of Biofilm Formation : Research indicated that compounds derived from this bicyclic structure could effectively inhibit biofilm formation in MRSA, suggesting potential applications in treating chronic infections where biofilms are prevalent .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions from suitable precursors like 2-Azetidinebutanoic acid with diazo compounds under controlled conditions. The following table summarizes various derivatives and their corresponding biological activities:
| Derivative | Biological Activity | Mechanism |
|---|---|---|
| Marizomib | High cytotoxicity | Proteasome inhibition |
| NPI-0047 | Moderate cytotoxicity | Non-leaving group analog |
| PBP2a inhibitors | Antibacterial | Targeting resistant bacteria |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 1-Azabicyclo[3.2.0]heptane-2,7-dione derivatives, and how are yields optimized?
- Methodology : The synthesis often involves cycloaddition reactions or functionalization of pre-existing bicyclic frameworks. For example, Cr(III) complexes of related azabicyclo compounds were synthesized via ligand substitution, achieving yields up to 30% under controlled conditions (see Table 1) . Optimization strategies include:
-
Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps .
-
Solvent systems : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
-
Temperature control : Low temperatures (0–5°C) stabilize intermediates in multi-step syntheses .
Table 1 : Representative Synthetic Routes and Yields
Substrate Reaction Type Yield (%) Key Conditions Reference Cr(III)-azabicyclo complex Ligand substitution 30 LiBH₄, 1,2-dimethoxyethane, 0°C to RT Epibatidine analog Cycloaddition 45 BH₃/THF, reflux
Q. How are spectroscopic and chromatographic techniques applied to characterize this compound derivatives?
- Analytical workflow :
NMR spectroscopy : Assigns stereochemistry via coupling constants (e.g., H NMR for axial/equatorial proton differentiation) .
Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for Cr(III) complexes) .
X-ray crystallography : Resolves absolute configuration, as demonstrated for Doripenem analogs .
- Validation : Cross-referencing with computational models (e.g., DFT for vibrational frequencies) ensures consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive azabicyclo derivatives?
- Key findings :
- Antibacterial activity : The Cr(III) complex of 4-thia-1-azabicyclo[3.2.0]heptane showed enhanced Gram-positive bacterial inhibition compared to free ligands, likely due to improved membrane penetration .
- Steric effects : Substituents at the 6-position (e.g., hydroxyl groups) modulate receptor binding in epibatidine analogs .
- Experimental design : Use factorial design (e.g., 2³ matrix) to evaluate variables like substituent size, polarity, and stereochemistry .
Q. What strategies resolve contradictions in reaction yield data across studies?
- Case study : Discrepancies in yields (e.g., 30% vs. 45% for similar Cr(III) complexes) may arise from:
- Purity of starting materials : Trace impurities in LiBH₄ affect reduction efficiency .
- Scaling effects : Pilot-scale reactions often show lower yields due to mixing inefficiencies .
- Resolution : Replicate experiments with standardized protocols and report detailed reaction conditions (e.g., inert atmosphere, stirring rates) .
Q. How can computational modeling predict the biological activity of azabicyclo derivatives?
- Approach :
- Docking simulations : Identify binding poses in bacterial penicillin-binding proteins (PBPs) using AutoDock Vina .
- MD simulations : Assess stability of metal complexes in physiological conditions (e.g., solvation free energy calculations) .
- Validation : Correlate computational results with MIC (Minimum Inhibitory Concentration) assays for Cr(III) complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
